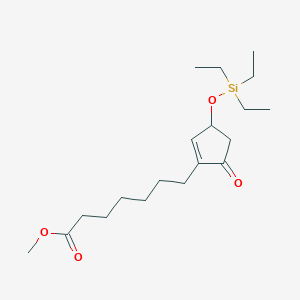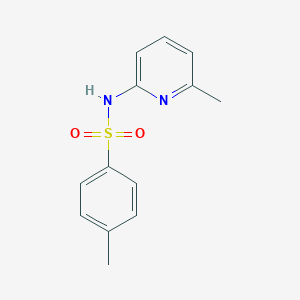
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. P2Y6 receptor is a G protein-coupled receptor that is activated by uridine diphosphate (UDP) and plays a crucial role in inflammation, immune response, and cancer.
作用机制
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide selectively binds to the P2Y6 receptor and blocks its activation by UDP. The P2Y6 receptor is coupled to G proteins, which activate intracellular signaling pathways such as phospholipase C (PLC) and extracellular signal-regulated kinase (ERK). By inhibiting P2Y6 receptor signaling, this compound can modulate various cellular processes such as chemotaxis, cytokine production, and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In immune cells, this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and reduce the recruitment of immune cells to the site of inflammation. In cancer cells, this compound can induce cell cycle arrest and apoptosis, and inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has several advantages for lab experiments. It is a selective and potent antagonist of the P2Y6 receptor, which allows for specific modulation of P2Y6 receptor signaling without affecting other P2Y receptors. This compound is also stable and soluble in water, which facilitates its use in cell-based assays and animal studies. However, this compound has some limitations. It can be toxic to cells at high concentrations, which may affect the interpretation of experimental results. This compound also has poor blood-brain barrier permeability, which limits its use in studying the role of P2Y6 receptor in the central nervous system.
未来方向
There are several future directions for the study of 4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide and P2Y6 receptor. One direction is to investigate the role of P2Y6 receptor in other physiological and pathological processes such as wound healing, bone remodeling, and neuroinflammation. Another direction is to develop more potent and selective P2Y6 receptor antagonists for therapeutic use in inflammation and cancer. Furthermore, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce its toxicity.
合成方法
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide can be synthesized by reacting 2-chloro-4-methylbenzenesulfonamide with 6-methylpyridin-2-amine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 80-90°C for several hours. The product is then purified by recrystallization or column chromatography.
科学研究应用
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has been extensively used in scientific research to study the role of P2Y6 receptor in various physiological and pathological processes. It has been shown to inhibit UDP-induced chemotaxis of neutrophils, macrophages, and dendritic cells, which are important immune cells involved in inflammation and infection. This compound has also been demonstrated to reduce the growth and invasion of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent.
属性
| 304864-16-2 | |
分子式 |
C13H14N2O2S |
分子量 |
262.33 g/mol |
IUPAC 名称 |
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-6-8-12(9-7-10)18(16,17)15-13-5-3-4-11(2)14-13/h3-9H,1-2H3,(H,14,15) |
InChI 键 |
QKMKMLHBEZRVMT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=N2)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)

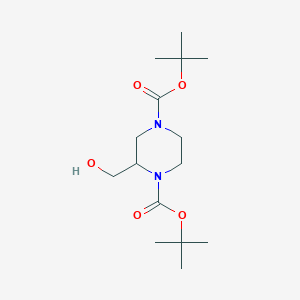
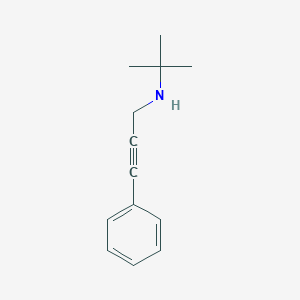
![2-[(3-Ethoxybenzyl)amino]ethanol](/img/structure/B183788.png)
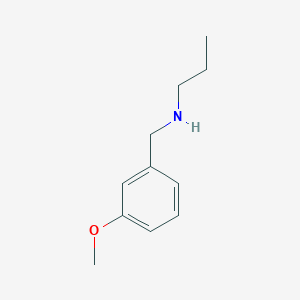

![N-[3-(allyloxy)benzyl]-N-methylamine](/img/structure/B183795.png)
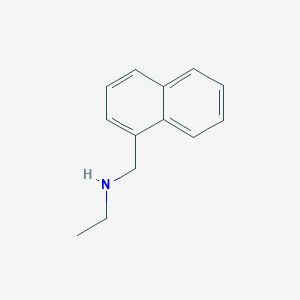
![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B183797.png)
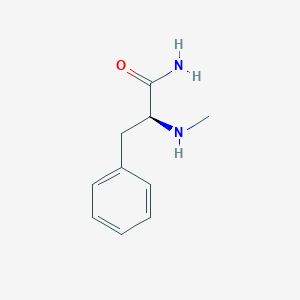
![4-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B183805.png)
![4-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B183806.png)
